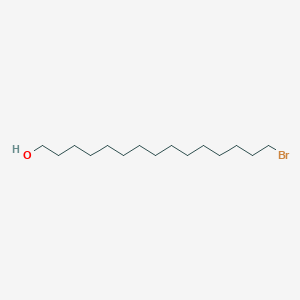

15-Bromopentadecan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

15-bromopentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKUZUMZRQLYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337654 | |

| Record name | 15-bromopentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59101-27-8 | |

| Record name | 15-bromopentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59101-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 15-Bromopentadecan-1-ol

Abstract

This technical guide provides a comprehensive overview of 15-Bromopentadecan-1-ol (CAS Number: 59101-27-8), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Possessing a terminal hydroxyl group and a primary bromide on a long C15 alkyl chain, this compound serves as a valuable linker and building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and purification, explores its reactivity and core applications, and offers a thorough analysis of its spectral characteristics and safety considerations. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this molecule in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Linker

In the intricate field of medicinal chemistry and drug development, molecules that can bridge distinct chemical entities are of paramount importance. This compound emerges as a key player in this context. It is a heterobifunctional long-chain alkane, featuring a nucleophilic hydroxyl group at one terminus and an electrophilic carbon-bromine bond at the other. This orthogonal reactivity allows for sequential, controlled chemical modifications, making it an ideal candidate for a linker molecule.[1][2] The 15-carbon aliphatic chain provides significant spatial separation between conjugated moieties, a critical factor in the design of complex therapeutic agents like PROTACs, where the linker must facilitate the formation of a productive ternary complex between a target protein and an E3 ligase.[1]

This guide will provide the foundational knowledge and practical protocols necessary to synthesize, purify, and strategically employ this compound in advanced chemical synthesis.

Physicochemical & Safety Data

A thorough understanding of a compound's properties is the bedrock of its effective and safe application.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Reference(s) |

| CAS Number | 59101-27-8 | [3][4] |

| Molecular Formula | C₁₅H₃₁BrO | [3] |

| Molecular Weight | 307.31 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 368.9 ± 15.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 133.0 ± 10.1 °C | |

| SMILES | OCCCCCCCCCCCCCCCBr | [5] |

| InChIKey | NFKUZUMZRQLYCW-UHFFFAOYSA-N | [6] |

Safety & Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Irritant) |

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

Synthesis and Purification: A Controlled Approach

The synthesis of this compound is most effectively achieved through the selective monobromination of its corresponding diol, 1,15-pentadecanediol. The key challenge lies in preventing the formation of the dibrominated byproduct, 1,15-dibromopentadecane.

Rationale for Synthetic Strategy

The selective monobromination of symmetrical α,ω-diols using hydrobromic acid (HBr) is a well-established yet nuanced process. Research by Chong et al. has shown that reaction conditions, particularly solvent choice and water removal, significantly impact selectivity.[7][8] The presented protocol is an adaptation of these findings, optimized for the synthesis of this compound. The underlying principle is that the initially formed ω-bromoalkanol has a lower reactivity towards HBr than the starting diol, especially in a two-phase system where the bromoalkanol may form aggregates that shield the hydroxyl group.[7]

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

1,15-Pentadecanediol

-

48% aqueous Hydrobromic Acid (HBr)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,15-pentadecanediol (1.0 eq) and toluene (approx. 4 mL per gram of diol).

-

Addition of HBr: Add 48% aqueous HBr (1.2 eq) to the flask. The mixture will be biphasic.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours. The starting diol will be at a lower Rf, while the product and the dibrominated byproduct will be at higher Rf values.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a waxy solid or oil.

-

Detailed Experimental Protocol: Purification

The crude product will contain unreacted diol, the desired monobrominated product, and the dibrominated byproduct. Purification is effectively achieved by a two-step process: column chromatography followed by recrystallization.

Step 1: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended.[9][10] Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to elute the nonpolar dibrominated byproduct first. Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired this compound. The more polar starting diol will remain on the column or elute last.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Pack a column with silica gel in the initial low-polarity eluent.

-

Add the dry-loaded sample to the top of the column.

-

Elute the column with the solvent gradient, collecting fractions and monitoring by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Step 2: Recrystallization

-

Rationale: Recrystallization will further purify the product from any minor impurities remaining after chromatography. The choice of solvent is critical: the compound should be soluble in the hot solvent and insoluble in the cold solvent.[11][12]

-

Solvent System: A solvent pair system such as ethanol/water or a single solvent like hexane can be effective for long-chain alcohols.[12][13]

-

Procedure:

-

Dissolve the partially purified product from chromatography in a minimal amount of hot ethanol.

-

While hot, add water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

The Bifunctional Nature

-

Hydroxyl Group (-OH): This group is a versatile nucleophile and can be used for esterification with carboxylic acids, etherification, or conversion to other functional groups.[14]

-

Bromo-alkane (-Br): The terminal bromide is an excellent electrophile for Sₙ2 reactions, readily reacting with nucleophiles such as amines, thiols, or carboxylates to form new carbon-heteroatom bonds.[15][16]

This dual nature allows for a two-step, directional conjugation strategy, which is fundamental in constructing complex molecular architectures.

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and long-chain alkyl linkers like the one derived from this compound are frequently employed.[1]

Caption: General structure of a PROTAC utilizing a long-chain alkyl linker.

Synthetic Workflow Example:

-

Step 1 (Esterification): The hydroxyl group of this compound can be reacted with the carboxylic acid moiety of a ligand for an E3 ligase (e.g., a VHL ligand) under standard esterification conditions (e.g., DCC/DMAP).

-

Step 2 (Nucleophilic Substitution): The resulting bromo-functionalized E3 ligand can then be reacted with a nucleophilic handle (e.g., a phenolic hydroxyl or an amine) on the "warhead" ligand that binds to the protein of interest. This Sₙ2 reaction forms the final PROTAC molecule.

The 15-carbon chain provides the necessary length and flexibility for the PROTAC to induce a stable and effective ternary complex, leading to efficient protein degradation.

Analytical Characterization: A Predictive Approach

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~3.64 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂-OH). The triplet is due to coupling with the adjacent CH₂ group.

-

δ ~3.40 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂-Br). This signal is downfield due to the deshielding effect of the electronegative bromine. The triplet is due to coupling with the adjacent CH₂ group.[18]

-

δ ~1.85 ppm (quintet, 2H): Protons on the carbon beta to the bromine atom (-CH₂-CH₂Br).

-

δ ~1.57 ppm (quintet, 2H): Protons on the carbon beta to the hydroxyl group (-CH₂-CH₂OH).

-

δ ~1.25 ppm (broad singlet, ~22H): A large, broad signal corresponding to the overlapping signals of the other methylene (CH₂) groups in the long alkyl chain.

-

δ (variable) (singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. It may also not be observed if deuterium exchange occurs.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~63.1 ppm: Carbon attached to the hydroxyl group (-CH₂-OH).[20]

-

δ ~39.9 ppm: Carbon attached to the bromine atom (-CH₂-Br).[17]

-

δ ~32.8 - 22.7 ppm: A series of signals corresponding to the carbons of the long alkyl chain. The chemical shifts of the carbons near the functional groups will be distinct, while those in the middle of the chain will be very similar and may overlap.[21][22]

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): A weak or absent molecular ion peak is expected at m/z 306 and 308, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

[M-H₂O]⁺: A peak corresponding to the loss of water from the molecular ion at m/z 288 and 290.

-

[M-Br]⁺: A peak corresponding to the loss of the bromine atom at m/z 227.

-

Fragmentation Pattern: A characteristic pattern of fragmentation for a long-chain alkane, with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis, particularly in the realm of drug development. Its bifunctional nature, coupled with the significant spatial separation provided by its long alkyl chain, makes it an excellent choice for constructing complex therapeutic modalities such as PROTACs. This guide has provided a detailed, practical framework for its synthesis, purification, and characterization, grounded in established chemical principles. By understanding the causality behind the experimental choices and the reactivity of this molecule, researchers are well-equipped to leverage its full potential in creating novel and impactful chemical entities.

References

-

LookChem. (n.d.). An Effective Method for the Preparation of ω-Bromoalkanols from α,ω-Diols. LookChem. Available at: [Link]

-

Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(18), 5837–5838. Available at: [Link]

-

St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 27(1), 4-18. Available at: [Link]

-

Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody-Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. Available at: [Link]

-

Camps, F., et al. (1983). Preparation of w-bromoalkan-1-ols from a,w-alkanediols by the continuous extraction method. Organic Preparations and Procedures International, 15(1-2), 63-67. Available at: [Link]

-

Quora. (2017). What is the best solvent for recrystallization?. Quora. Available at: [Link]

-

da Silva, A. C. M., et al. (2019). Monobromination of α,ω-Diols: Highly Efficient Preparation of Synthetic Intermediates. ChemistrySelect, 4(35), 10377-10381. Available at: [Link]

-

Wiley. (2019). Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. Wiley Online Library. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

-

N.A. (n.d.). Crystallization Solvents. PDF. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromopentadecane. PubChem. Available at: [Link]

-

University of Alberta. (n.d.). Column chromatography. University of Alberta Chemistry. Available at: [Link]

-

N.A. (n.d.). recrystallization-2.doc.pdf. PDF. Available at: [Link]

-

Thieme. (2014). Science of Synthesis Knowledge Updates 2014/2. Thieme Chemistry. Available at: [Link]

-

YouTube. (2017). Reactions of Alkyl Halides With Carboxylic Acids. YouTube. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C15H31BrO). PubChemLite. Available at: [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry Department. Available at: [Link]

-

Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2015). How can I select the solvent system for column chromatography?. ResearchGate. Available at: [Link]

-

Clark, J. (n.d.). amines as nucleophiles. Chemguide. Available at: [Link]

-

Brown, D. (n.d.). nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes. Doc Brown's Chemistry. Available at: [Link]

-

Chemistry Online. (n.d.). Reactions of Carboxylic Acids. Chemistry Online. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

YouTube. (2015). Hell-Volhard-Zelinsky Reaction - Alpha-Bromination of a Carboxylic Acid 004. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. LibreTexts. Available at: [Link]

-

Clark, J. (n.d.). products of the ammonia - bromoethane reaction. Chemguide. Available at: [Link]

-

LibreTexts Chemistry. (2023). Amines as Nucleophiles. LibreTexts. Available at: [Link]

-

LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 59101-27-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound 95% | CAS: 59101-27-8 | AChemBlock [achemblock.com]

- 6. PubChemLite - this compound (C15H31BrO) [pubchemlite.lcsb.uni.lu]

- 7. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chromatography [chem.rochester.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 17. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-BROMOPENTADECANE(629-72-1) 1H NMR spectrum [chemicalbook.com]

- 19. 1-Bromododecane(143-15-7) 1H NMR [m.chemicalbook.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. organicchemistrydata.org [organicchemistrydata.org]

Synthesis of 15-Bromopentadecan-1-ol: A Technical Guide for Advanced Research and Development

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and selective method for the synthesis of 15-bromopentadecan-1-ol, a valuable long-chain bifunctional molecule with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. This document delves into the strategic selection of a synthetic route, a detailed, field-tested experimental protocol, and a discussion of the underlying chemical principles that ensure high yield and purity. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a reliable and scalable method for the preparation of this key intermediate.

Introduction: The Significance of this compound

Long-chain ω-bromoalcohols, such as this compound, are critical building blocks in organic synthesis. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for a wide range of sequential chemical transformations. This versatility makes them indispensable in the construction of complex molecules, including but not limited to, macrocycles, polymers, and active pharmaceutical ingredients (APIs). The fifteen-carbon backbone of this compound provides significant lipophilicity, a property often sought in drug design to enhance membrane permeability and target engagement.

Strategic Synthesis Design: A Comparative Analysis of Synthetic Routes

Several synthetic pathways can be envisioned for the preparation of this compound. A critical evaluation of the available starting materials, reaction efficiency, and scalability is paramount for selecting the optimal route.

-

Route A: From 15-Hydroxypentadecanoic Acid: This approach involves the initial bromination of the carboxylic acid moiety of 15-hydroxypentadecanoic acid, followed by the selective reduction of the resulting bromo-acid to the corresponding alcohol. While feasible, this two-step process introduces additional complexity and potential for side reactions.

-

Route B: Ring-Opening of Oxacyclohexadecan-2-one: The lactone, oxacyclohexadecan-2-one (also known as pentadecanolide), can be subjected to ring-opening to yield 1,15-pentadecanediol. This diol would then require selective monobromination. This route is attractive due to the commercial availability of the starting lactone.

-

Route C: Selective Monobromination of 1,15-Pentadecanediol: This is the most direct and atom-economical approach. The primary challenge lies in achieving high selectivity for the monobrominated product over the dibrominated byproduct.

This guide will focus on Route C , the selective monobromination of 1,15-pentadecanediol, as it represents a highly efficient and well-precedented strategy for the synthesis of ω-bromoalcohols.

The Core Synthesis: Selective Monobromination of 1,15-Pentadecanediol

The selective monobromination of a symmetrical α,ω-diol is a non-trivial synthetic challenge. Statistically, a mixture of starting material, monobrominated product, and dibrominated byproduct is expected. However, by exploiting the physicochemical properties of the reaction components, a high degree of selectivity can be achieved.

Mechanistic Insights and Rationale for Selectivity

The reaction of 1,15-pentadecanediol with hydrobromic acid (HBr) proceeds via a nucleophilic substitution mechanism. The key to achieving high selectivity for the monobrominated product lies in the use of a biphasic reaction system, typically aqueous HBr and a non-polar organic solvent such as toluene.

The monobrominated product, this compound, is an amphiphilic molecule. It possesses a polar hydroxyl head and a long, non-polar alkyl chain with a terminal bromine atom. This structure allows it to act as a surfactant, forming aggregates such as reverse micelles in the organic phase.[1] Within these aggregates, the hydroxyl groups are sequestered in the polar core, effectively shielding them from further reaction with HBr present in the aqueous phase.[1] This self-limiting phenomenon significantly retards the rate of the second bromination, thus favoring the accumulation of the desired monobrominated product.[1] It has been observed that azeotropic removal of water is detrimental to selectivity, as it disrupts these crucial surfactant-like aggregates.[1]

Detailed Experimental Protocol

This protocol is based on established methodologies for the selective monobromination of α,ω-diols and has been adapted for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,15-Pentadecanediol | ≥98% | Commercially Available |

| Hydrobromic Acid | 48% aqueous solution | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Sodium Bicarbonate | Saturated aqueous solution | Laboratory Prepared |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,15-pentadecanediol (1.0 eq), toluene (providing a concentration of approximately 0.2-0.5 M of the diol), and 48% aqueous hydrobromic acid (1.2-1.5 eq).

-

Reaction Execution: Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

-

Work-up and Extraction: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x volume of the aqueous layer). Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

Purification

The crude product, a mixture of the desired this compound, unreacted 1,15-pentadecanediol, and a small amount of 1,15-dibromopentadecane, is purified by column chromatography on silica gel.

-

Eluent System: A gradient of hexane and ethyl acetate is typically employed. The less polar dibrominated byproduct will elute first, followed by the desired monobrominated product. The more polar starting diol will have a lower Rf and will elute last.

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the CH₂-OH, CH₂-Br, and the long alkyl chain protons. |

| ¹³C NMR | Signals for the carbon atoms adjacent to the hydroxyl and bromine functionalities, as well as the carbons of the polymethylene chain. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound. |

| Purity (by GC or HPLC) | ≥95% is typically achievable after chromatography.[2] |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key transformations and the overall experimental workflow.

Caption: Synthetic workflow for this compound.

Caption: Overall reaction for the synthesis.

Conclusion

The selective monobromination of 1,15-pentadecanediol using a biphasic aqueous HBr/toluene system is a highly effective and reliable method for the synthesis of this compound. The underlying principle of leveraging the surfactant properties of the product to control selectivity provides a powerful strategy for the synthesis of ω-functionalized long-chain alkanes. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(18), 5837–5838.

-

Organic Chemistry Portal. (n.d.). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 15-Bromopentadecan-1-ol: Properties, Synthesis, and Applications in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecan-1-ol is a bifunctional organic molecule featuring a long 15-carbon aliphatic chain, terminated at one end by a primary alcohol (-OH) group and at the other by a bromine (-Br) atom. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with precise architectures. Its long hydrocarbon chain provides significant lipophilicity, while the terminal functional groups offer versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and burgeoning applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reaction setup, and predicting its behavior in different chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₁BrO | [1][2] |

| Molecular Weight | 307.31 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 59101-27-8 | [1][2] |

| Physical Form | Solid | |

| Purity | ≥95% | [1][2] |

| SMILES | OCCCCCCCCCCCCCCCBr | [1][3] |

| InChIKey | NFKUZUMZRQLYCW-UHFFFAOYSA-N |

Application Spotlight: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant and exciting application of this compound is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the proper formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target.[6][]

The long aliphatic chain of this compound makes it an ideal candidate for use as a linker in PROTAC design.[7] Its length can span the significant distances often required to bring a large protein and an E3 ligase into productive proximity.[6] Furthermore, the terminal alcohol and bromide groups provide orthogonal chemical handles for conjugating the target-binding and E3 ligase-binding moieties.

Conceptual Workflow for PROTAC Synthesis using this compound

The following diagram illustrates the general strategy for incorporating this compound as a linker in PROTAC synthesis.

Caption: General workflow for PROTAC synthesis using this compound as a linker.

Experimental Protocol: Synthesis of a PROTAC Linker Intermediate via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an organohalide and an alcohol.[1][9][10] This reaction is particularly well-suited for coupling the alcohol end of this compound to a phenolic group on a protein of interest (POI) ligand.

Objective: To synthesize an intermediate where a POI ligand is attached to the 15-carbon linker.

Materials:

-

This compound

-

POI ligand with an accessible phenolic hydroxyl group

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), add the POI ligand (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add anhydrous DMF to dissolve the POI ligand.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.

-

Causality Insight: Sodium hydride is a strong base that deprotonates the phenolic hydroxyl group of the POI ligand to form a more nucleophilic alkoxide. This significantly enhances the rate and efficiency of the subsequent substitution reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Linker Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Self-Validation: The disappearance of the starting POI ligand and the appearance of a new, less polar spot on the TLC plate indicates the progress of the reaction. Co-spotting with starting materials helps in unambiguous identification.

-

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Causality Insight: The aqueous washes remove the DMF solvent and any inorganic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired POI-linker intermediate.

Concluding Remarks for the Senior Scientist

This compound represents a key enabling reagent in modern medicinal chemistry. Its straightforward, yet powerful, bifunctional nature allows for the systematic construction of long-chain tethers, which are increasingly recognized as critical components in novel therapeutic modalities like PROTACs. The ability to precisely control the distance and relative orientation between two binding moieties is a powerful tool in drug design. As the field of targeted protein degradation continues to mature, the demand for well-defined and versatile linkers such as this compound is expected to grow, further cementing its role as a valuable component in the drug discovery toolkit.

References

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChem. This compound. [Link]

-

RSC Publishing. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

PubChemLite. This compound (C15H31BrO). [Link]

-

Future Science. Novel approaches for the rational design of PROTAC linkers. [Link]

-

Royal Society of Chemistry. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

YouTube. Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). [Link]

-

American Chemical Society. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. francis-press.com [francis-press.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical characteristics of 15-Bromopentadecan-1-ol

An In-Depth Technical Guide to the Physicochemical Characteristics of 15-Bromopentadecan-1-ol

Introduction

This compound is a bifunctional long-chain alkanol of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a primary alcohol and a terminal alkyl bromide, this molecule serves as a versatile building block, particularly for the construction of complex molecular architectures. Its long 15-carbon aliphatic chain imparts specific lipophilic properties, while the two distinct functional groups at opposite ends allow for orthogonal chemical modifications. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for applications such as the synthesis of targeted protein degraders (PROTACs), surfactants, or other specialized chemical entities.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. These characteristics are crucial for designing synthetic routes, purification strategies, and formulation development.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 15-Bromo-1-pentadecanol

-

Chemical Structure:

HO-(CH₂)₁₅-Br

Physical Characteristics

The physical state and thermodynamic properties are critical for handling, storage, and reaction setup. The compound is a waxy solid at standard room temperature.

| Property | Value | Source(s) |

| Physical State | Solid | |

| Boiling Point | 368.9 ± 15.0 °C at 760 mmHg | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 133.0 ± 10.1 °C | [1] |

| Melting Point | Data not available in cited literature. See Section 4.1 for an experimental protocol. | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. See Section 4.2 for an experimental protocol. | [6][7] |

Section 2: Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum is ideal for confirming the presence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group hydrogen bonding.

-

C-H Stretch: Sharp, strong peaks will appear in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain.

-

C-O Stretch: A distinct, strong peak is anticipated around 1050-1150 cm⁻¹ for the primary alcohol C-O bond.

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 500-600 cm⁻¹ , will indicate the presence of the terminal alkyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-CH₂-OH (Position 1): A triplet is expected around δ 3.6 ppm . The signal is coupled to the adjacent methylene group (at C2).

-

-CH₂-Br (Position 15): A triplet is expected around δ 3.4 ppm . This chemical shift is influenced by the electronegative bromine atom and is coupled to the adjacent methylene group (at C14).

-

-OH: A broad singlet is expected, with a chemical shift that can vary (typically δ 1-5 ppm ) depending on concentration, solvent, and temperature. This peak will disappear upon a D₂O shake.[8]

-

-CH₂- chain (Positions 2-14): A large, complex multiplet signal will be observed in the δ 1.2-1.6 ppm region, integrating to 26 protons. The protons on C2 and C14 may be resolved as distinct multiplets around δ 1.5-1.6 ppm and δ 1.8 ppm, respectively.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbons bearing the functional groups, with the numerous internal methylene carbons overlapping.

-

C1 (-CH₂OH): Expected around δ 60-65 ppm .[9]

-

C15 (-CH₂Br): Expected around δ 33-40 ppm .

-

C2 to C14 (-CH₂-): A series of peaks expected between δ 25-35 ppm .[10]

See Section 4.3 for detailed sample preparation protocols for spectroscopic analysis.

Section 3: Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it an exemplary linker molecule, a critical component in modern drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs).

Role as a Bifunctional Linker

A linker connects two distinct molecular entities. In this compound, the primary alcohol can be readily oxidized to a carboxylic acid or converted to other functionalities, while the terminal bromide is an excellent electrophile for nucleophilic substitution reactions. This allows for a modular and sequential synthetic strategy.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[11] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[12] The linker's length, rigidity, and chemical nature are crucial for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI and the E3 ligase.[11][]

The 15-carbon chain of this compound provides a flexible, lipophilic spacer of a specific length, which can be optimal for bridging certain POIs and E3 ligases.[12]

Section 4: Experimental Methodologies

To ensure scientific integrity, all experimental protocols must be self-validating. The following methods describe how to determine the key physicochemical properties of this compound.

Protocol: Melting Point Determination

Causality: The melting point range provides a crucial indicator of purity. A sharp, narrow range (typically < 2 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[14]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.

-

Accurate Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C/min).[15]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Protocol: Solubility Assessment

Causality: Understanding solubility is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and formulation. The "like dissolves like" principle suggests solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water.[7]

Methodology (Qualitative):

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Observation: Vigorously agitate each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all. Gentle warming can be applied to assess temperature effects.

-

Categorization: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocols: Spectroscopic Sample Preparation

Causality: Correct sample preparation is paramount to obtaining high-quality, interpretable spectra free from artifacts.

FT-IR (Attenuated Total Reflectance - ATR):

-

Rationale: ATR is ideal for waxy solids as it requires minimal sample preparation and ensures good contact.

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

NMR (¹H and ¹³C):

-

Rationale: The sample must be fully dissolved in a deuterated solvent to avoid large solvent proton signals and to provide a lock signal for the spectrometer.[16]

-

Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its excellent dissolving power for nonpolar to moderately polar compounds.[17]

-

Sample Weighing: Weigh approximately 10-20 mg for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial.[17]

-

Dissolution: Add ~0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently warm and vortex to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[16]

-

Analysis: Cap the NMR tube, wipe it clean, and place it in the spectrometer for analysis.

Section 5: Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable for laboratory practice.

-

Hazard Identification: this compound is classified as an irritant. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Chemsrc. (2025). 15-Bromo-1-pentadecanol. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C15H31BrO). Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved January 12, 2026, from [Link]

-

Neklesa, N. S., & Tae, H. S. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(22), 2045-2059. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8637-8664. [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Melting point determination. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2015). Physical Properties of Haloalkanes. Retrieved January 12, 2026, from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 12, 2026, from [Link]

-

University of Rochester. (n.d.). NMR sample preparation. Retrieved January 12, 2026, from [Link]

-

University of Sheffield. (n.d.). How to make an NMR sample. Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

Sources

- 1. 15-Bromo-1-pentadecanol | CAS#:59101-27-8 | Chemsrc [chemsrc.com]

- 2. chemnet.com [chemnet.com]

- 3. This compound 95% | CAS: 59101-27-8 | AChemBlock [achemblock.com]

- 4. scbt.com [scbt.com]

- 5. 59101-27-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. sites.uclouvain.be [sites.uclouvain.be]

A Technical Guide to the Spectral Analysis of 15-Bromopentadecan-1-ol

This in-depth technical guide provides a comprehensive analysis of the spectral data for 15-Bromopentadecan-1-ol (CAS No. 59101-27-8), a long-chain bifunctional organic molecule.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction to this compound

This compound is a linear C15 aliphatic chain functionalized with a primary alcohol at one terminus and a bromine atom at the other. Its molecular formula is C₁₅H₃₁BrO, and its molecular weight is 307.31 g/mol .[1] The presence of these two distinct functional groups at opposite ends of a long hydrocarbon chain makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with defined hydrophilic and hydrophobic regions.

Accurate structural elucidation is paramount for its application. This guide will interpret the expected spectral data, drawing parallels with the closely related compound, 1-bromopentadecane, where extensive spectral data is publicly available. The key differences arising from the terminal hydroxyl group will be a central focus of the analysis.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectral data is fundamentally linked to the molecule's structure. The following diagram illustrates the chemical structure of this compound and numbers the carbon atoms for clarity in the subsequent spectroscopic discussions.

Sources

The Synthetic Nature of 15-Bromopentadecan-1-ol: A Technical Guide for Researchers

An In-depth Examination of a Long-Chain Brominated Alcohol and its Relevance in Chemical Synthesis and Drug Development

Foreword: Scientific inquiry often begins with a question about the natural world. In the realm of phytochemistry and essential oil research, the vast diversity of secondary metabolites continues to yield novel structures and bioactive compounds. This guide addresses the topic of 15-Bromopentadecan-1-ol and its potential natural occurrence in essential oils. However, a thorough review of the scientific literature reveals no evidence to support the presence of this specific long-chain brominated alcohol as a naturally occurring constituent of essential oils.

This guide, therefore, pivots to provide a comprehensive technical overview of this compound as a synthetic compound. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and potential applications of such bifunctional molecules is of paramount importance. While nature does produce a remarkable array of organobromine compounds, particularly in marine ecosystems, the characteristics of this compound align it with synthetically derived molecules utilized in targeted chemical synthesis.

The Question of Natural Occurrence: An Evidence-Based Assessment

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their oxygenated derivatives, phenylpropenes, and other aromatic compounds. While trace amounts of various compounds, including some containing sulfur or nitrogen, can be found, the presence of long-chain aliphatic brominated alcohols like this compound has not been reported in peer-reviewed studies of essential oil compositions.

Naturally occurring organohalogens are indeed widespread, with over 1,600 identified as of 1999, a number that continues to grow.[1][2] These are predominantly found in marine organisms such as sponges, corals, and algae, as well as in some bacteria and fungi.[1][2][3] The biosynthesis of these compounds is often mediated by specific enzymes like haloperoxidases. However, the substrates and resulting structures are typically distinct from a simple, long-chain bromo-alcohol. The presence of halogenated compounds in terrestrial plants is less common and often associated with external factors. For instance, the detection of compounds like 1,2-dichlorobenzene in some plant extracts has been attributed to contamination from insecticides.[4]

In contrast, this compound is readily available from chemical suppliers as a synthetic reagent for research purposes.[5][6][7][8] Its structure, a C15 alkyl chain with a terminal bromine atom and a terminal hydroxyl group, makes it a valuable bifunctional building block in organic synthesis.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 59101-27-8 | [5][6][7] |

| Molecular Formula | C₁₅H₃₁BrO | [5] |

| Molecular Weight | 307.31 g/mol | [5] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95% | [5][6] |

| Solubility | Soluble in organic solvents | Inferred from structure |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and efficient method involves the selective reduction of a commercially available precursor, 15-bromopentadecanoic acid.

Experimental Protocol: Reduction of 15-Bromopentadecanoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

15-Bromopentadecanoic acid

-

Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 15-bromopentadecanoic acid in anhydrous diethyl ether or THF.

-

Reduction: Cool the suspension in an ice bath. Slowly add a solution of the reducing agent (e.g., BH₃·THF in THF or a slurry of LiAlH₄ in diethyl ether) to the stirred suspension under a nitrogen atmosphere.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a dilute HCl solution until the mixture becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a carbon chain susceptible to nucleophilic substitution at the bromine-bearing carbon, makes it a versatile building block.

-

Synthesis of Novel Surfactants and Amphiphiles: The distinct hydrophilic (hydroxyl) and hydrophobic (alkyl chain) ends can be modified to create novel surfactants with potential applications in drug delivery systems, such as liposomes or micelles.

-

Linker Chemistry: The long C15 chain can serve as a flexible linker in the synthesis of complex molecules. For instance, it can be used to conjugate a bioactive molecule to a targeting moiety or a solid support.

-

Precursor for Bioactive Lipids: The structure of this compound can be elaborated to synthesize analogs of naturally occurring lipids or novel lipidic drug candidates. The terminal bromine allows for the introduction of various functional groups through substitution reactions. For example, 1-bromopentadecane has been used in the synthesis of a bioactive component of a marine sponge.

-

Material Science: The ability to form self-assembled monolayers on surfaces makes long-chain functionalized alkanes like this of interest in material science and nanotechnology.

Analytical Methodologies for Identification

Should a researcher suspect the presence of this compound or similar compounds in a complex matrix like an essential oil, a multi-step analytical approach would be necessary. The analytical methods for brominated compounds are well-established, often in the context of environmental monitoring for brominated flame retardants.[9][10][11]

Protocol for Hypothetical Detection

-

Extraction: An initial extraction of the essential oil with an appropriate organic solvent, or a more targeted solid-phase extraction (SPE), would be required to isolate compounds of similar polarity.

-

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) would be the primary means of separation.[9][11] Given the volatility of the compound after derivatization, GC would be a suitable choice.

-

Mass Spectrometric Detection: Mass spectrometry (MS) is crucial for the identification of brominated compounds.[9][11][12] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.[13] Techniques like GC-MS or LC-MS/MS would provide both retention time and mass spectral data for confident identification.[11]

Caption: General analytical workflow for identifying brominated compounds.

Conclusion

References

- de Boer, J., & Wells, D. E. (2006). Recent developments in the analysis of brominated flame retardants and brominated natural compounds.

-

Gribble, G. W. (2000). The natural production of organobromine compounds. Environmental Science and Pollution Research, 7(1), 37-49.[1]

-

ResearchGate. (2018). Is it possible to observe fluorine, halogen, and chlorine compounds in essential oils of plants?. ResearchGate.[4]

-

Scilit. (n.d.). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Scilit.[10]

-

Schmidt, T. C., & Jekel, M. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 23(15), 2363-2371.[12]

-

Gribble, G. W. (2000). The natural production of organobromine compounds. Environmental Science and Pollution Research International, 7, 37-49.[2]

-

Reineke, A., & Spiteller, M. (2000). The Contribution of Halogenated Aroma Compounds to Food Flavor. Food Reviews International, 16(2), 133-162.[14]

-

Wikipedia. (2024). Bromine. Wikipedia.[13]

-

MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.[11]

- Talanta. (1990).

-

Santa Cruz Biotechnology. (n.d.). 15-Bromo-1-pentadecanol. Santa Cruz Biotechnology.[5]

-

Tecam Group. (n.d.). Halogenated compounds. Tecam Group.[15]

-

Gribble, G. W. (2015). The natural production of organobromine compounds. ResearchGate.[3]

-

AChemBlock. (n.d.). This compound 95%. AChemBlock.[6]

-

Matrix Scientific. (n.d.). This compound. Matrix Scientific.[7]

-

Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.[8]

-

Sigma-Aldrich. (n.d.). 1-Bromopentadecane 97. Sigma-Aldrich.

Sources

- 1. The natural production of organobromine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound 95% | CAS: 59101-27-8 | AChemBlock [achemblock.com]

- 7. 59101-27-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. This compound | 59101-27-8 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in the analysis of brominated flame retardants and brominated natural compounds | Scilit [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Halogenated compounds | TECAM [tecamgroup.com]

The Unexplored Potential of 15-Bromopentadecan-1-ol: A Technical Guide to Investigating its Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Bromopentadecan-1-ol is a long-chain haloalcohol whose biological activities remain largely uncharacterized. While direct studies on this specific molecule are scarce, the known bioactivities of structurally related long-chain alcohols and their derivatives provide a compelling rationale for its investigation as a potential therapeutic agent. This guide synthesizes the current understanding of analogous compounds to propose a framework for exploring the biological potential of this compound. We will delve into hypothetical mechanisms of action, provide detailed experimental protocols for their evaluation, and present a logical workflow for a comprehensive research program. This document serves as a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Case for Investigating this compound

This compound is a 15-carbon linear alcohol with a terminal bromine atom. Its structure, combining a long lipophilic alkyl chain with a polar hydroxyl group and a halogen, suggests potential for interaction with biological membranes and cellular proteins. While currently utilized primarily as a chemical intermediate, its structural similarity to other bioactive long-chain alcohols warrants a thorough investigation of its own biological properties.

The biological activities of long-chain alcohols are often dictated by their chain length and the nature of their functional groups. For instance, long-chain n-alcohols have been shown to modulate the firing frequency of dopaminergic neurons, with potency increasing with chain length.[1] Furthermore, unsaturated long-chain alcohols have demonstrated significant antimicrobial, anti-inflammatory, and even anticancer properties.[2] The presence of a bromine atom in this compound introduces an element of electronegativity and potential for specific binding interactions not present in simple alkanols, further expanding its potential biological activity profile.

This guide will, therefore, explore the hypothetical biological activities of this compound based on the established pharmacology of related molecules. We will propose a structured research plan to systematically evaluate its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent.

Hypothetical Biological Activities and Mechanisms of Action

Based on the literature for analogous compounds, we can postulate several key biological activities for this compound.

Antimicrobial Activity

Long-chain alcohols are known to exert antimicrobial effects primarily through the disruption of microbial cell membranes.[2] The lipophilic carbon chain of this compound would be expected to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The bromine atom may enhance this activity through specific interactions with membrane proteins or by altering the molecule's overall lipophilicity.

Proposed Mechanism of Action: Membrane disruption leading to loss of integrity and cell lysis.

Anti-inflammatory Effects

Long-chain 2-amino alcohols have been reported to possess anti-inflammatory properties.[3] While this compound lacks the amino group, its long alkyl chain could still modulate inflammatory pathways. One potential mechanism is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

Proposed Mechanism of Action: Inhibition of key inflammatory enzymes (e.g., COX-1, COX-2) or modulation of inflammatory signaling cascades.

Cytotoxic and Anticancer Potential

The cytotoxic activity of long-chain alcohols against cancer cell lines has been documented.[3] This effect is often attributed to the induction of apoptosis (programmed cell death). This compound could potentially trigger apoptotic pathways by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. The presence of the bromine atom could also contribute to its cytotoxic potential by acting as a leaving group in alkylating reactions with critical cellular macromolecules.

Proposed Mechanism of Action: Induction of apoptosis through mitochondrial pathway activation or alkylation of cellular targets.

A Proposed Research Workflow for Biological Evaluation

A systematic approach is crucial to effectively screen for and characterize the biological activities of this compound. The following workflow outlines a logical progression of experiments.

Caption: Proposed research workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments proposed in the research workflow.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Microorganism Preparation: Culture the selected bacterial or fungal strains overnight in appropriate broth media. Adjust the turbidity of the cultures to match a 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in broth media to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Objective: To assess the cytotoxic effect of this compound on cancer and normal cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on cyclooxygenase enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the reaction mixture containing the COX-1 or COX-2 enzyme and arachidonic acid as the substrate.

-

Compound Incubation: Add various concentrations of this compound to the reaction mixture and incubate for a specified time at the recommended temperature.

-

Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin E2) using the detection method provided in the kit (often colorimetric or fluorometric).

-

Controls: Include a positive control (a known COX inhibitor) and a negative control (no inhibitor).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 40 |

| HEK293 (Normal Kidney) | >100 |

Table 3: Hypothetical COX Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) |

| COX-1 | 75 |

| COX-2 | 15 |

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the information available for structurally similar long-chain alcohols provides a strong rationale for its investigation. The proposed research workflow and experimental protocols offer a comprehensive framework for systematically exploring its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The initial screening phases will be critical in identifying promising activities, which can then be pursued through more detailed mechanistic studies and eventual in vivo validation. The exploration of this compound represents an exciting opportunity to uncover a novel bioactive molecule with potential therapeutic applications.

References

-

Brodie, M. S., & Appel, S. B. (2000). The effects of long chain-length n-alcohols on the firing frequency of dopaminergic neurons of the ventral tegmental area. Neuroscience, 99(4), 755–763. [Link]

-

Howerde, E. Q., & Erwin, V. G. (1983). Differential effects of long-chain alcohols in long- and short-sleep mice. Psychopharmacology, 79(4), 313–317. [Link]

-

Constantinou-Kokotou, V. (2002). Synthesis and biological activities of long chain 2-amino alcohols. Mini reviews in medicinal chemistry, 2(3), 213–224. [Link]

-

PubChem. 1-Bromopentadecane. [Link]

-

Kim, C. S., Kim, J., & Kim, J. (2003). Effects of cyclohexenonic long-chain fatty alcohol on diabetic rat trachea. Yonsei medical journal, 44(5), 851–858. [Link]

-

Loizzo, M. R., Tundis, R., & Menichini, F. (2012). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Comprehensive Bioactive Natural Products, 1-29. [Link]

-